3-Amino-5-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

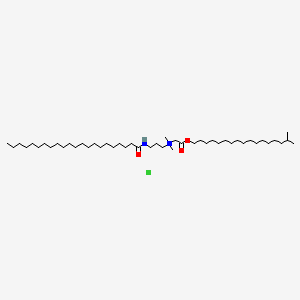

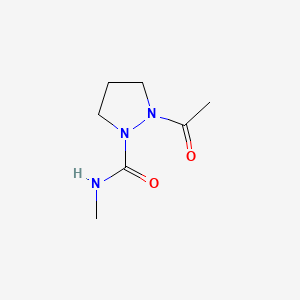

3-Amino-5-hydroxybenzamide, also known as 3-Amino-5-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.151 . It is used in research and development .

Synthesis Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics, involves a novel variant of the shikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is then converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .Molecular Structure Analysis

The molecular structure of 3-Amino-5-hydroxybenzamide consists of a benzene ring substituted with an amine group at the 3rd position and a hydroxy group at the 5th position . The compound is a monohydroxybenzoate that is the conjugate base of 3-amino-5-hydroxybenzoic acid, obtained by deprotonation of the carboxy group .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobials : 2-amino-N-hydroxybenzamide derivatives, which are structurally similar to 3-Amino-5-hydroxybenzamide, have been synthesized and shown to have antibacterial and antifungal activities (Mahesh et al., 2015).

Isolation from Marine Streptomyces : Compounds including 2-amino-3-hydroxybenzamide, closely related to 3-Amino-5-hydroxybenzamide, have been isolated from marine actinomycete Streptomyces sp. However, these compounds did not show significant activity against various cell lines and bacteria (Zhang et al., 2018).

DNA Damage and Repair : Studies have shown that 3-Aminobenzamide, a compound similar to 3-Amino-5-hydroxybenzamide, affects DNA repair processes. It has been used to study the toxicity of compounds that incorporate into DNA, affecting cell cycle and survival (Boorstein et al., 1987).

Chromosomal Aberrations : 3-Aminobenzamide has been studied for its effects on chromosome aberrations in human lymphocytes, indicating its potential impact on genetic stability (Zhang et al., 1993).

Role in Poly(ADP-ribose) Polymerase (PARP) Inhibition : 3-Aminobenzamide has been used to investigate its role in inhibiting PARP, a key enzyme in DNA repair and cell death pathways. It's been shown to have an anti-apoptotic effect in multiple organ damage scenarios, particularly in the context of gamma irradiation (El-Sheikh et al., 2018).

Antioxidant Activity : Amino-substituted benzamide derivatives, like 3-Amino-5-hydroxybenzamide, exhibit antioxidant properties. Their electrochemical behavior has been studied to understand their radical scavenging activities, crucial in various biological and pharmacological contexts (Jovanović et al., 2020).

Heterocyclic Chemistry Applications : 3-Amino-5-hydroxybenzamide has been used in synthesizing novel heterocyclic compounds like cyclic quaterbenzoxazole and -imidazole derivatives. These compounds represent new heterocyclic ring systems with potential applications in material science and pharmaceuticals (Tauer, 2002).

Biosynthesis of Rifamycin in Nocardia mediterranei : 3-Amino-5-hydroxybenzoic acid, structurally related to 3-Amino-5-hydroxybenzamide, has been identified as a precursor in the biosynthesis of ansamycins, a class of antibiotics including rifamycin (Ghisalba & Nüesch, 1981).

Safety and Hazards

The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash thoroughly after handling, and avoid eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

3-amino-5-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYPKVMAPRVKDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665591 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176442-22-1 |

Source

|

| Record name | 3-Amino-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)

![1-methyl-3H-imidazo[1,5-a]benzimidazole](/img/structure/B575520.png)

![(1S,4R,5R,6R,7S)-4-amino-5,6,7-trihydroxy-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B575526.png)

![1-(Thietan-3-yl)-1H-benzo[d]imidazole](/img/structure/B575530.png)

![Methyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B575535.png)